2,5-Dihydroxybenzoate

Antioxidant Activity Oxidative Stress FRAP Assay

Do not substitute. 2,5-Dihydroxybenzoate is the isomer validated for MALDI-TOF/MS (preserves labile biomolecules where CHCA fragments them), COX-2-dependent PGE2 inhibition (10–100 µM; 2,6-DHB is inactive), and antioxidant benchmarking (FRAP 106 AU L mol⁻¹, DPPH EC₅₀ 0.09). Users must specify the 2,5-substitution pattern—generic 'DHB' may yield an inactive isomer. Order this specific compound for reproducible analytical and pharmacological data.

Molecular Formula C7H5O4-
Molecular Weight 153.11 g/mol
CAS No. 490-80-2
Cat. No. B8804636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxybenzoate
CAS490-80-2
Molecular FormulaC7H5O4-
Molecular Weight153.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)O)[O-]
InChIInChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/p-1
InChIKeyWXTMDXOMEHJXQO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxybenzoate (CAS 490-80-2): Sourcing the Bioactive Metabolite for Research and Industrial Applications


2,5-Dihydroxybenzoate, commonly known as Gentisic acid, is a dihydroxybenzoic acid derivative characterized by hydroxyl groups at the 2- and 5-positions of its benzene ring [1]. It is recognized as a minor (1%) but active metabolite of aspirin and is naturally occurring in various plant species [2]. This compound is a versatile material with established roles as a matrix for MALDI mass spectrometry, a human metabolite, and an inhibitor of arachidonate 15-lipoxygenase, making it a valuable asset in analytical chemistry, biochemical research, and pharmacological studies [1].

Why 2,5-Dihydroxybenzoate Cannot Be Replaced with Another Dihydroxybenzoic Acid Isomer for Research and Procurement


The precise position of the hydroxyl groups on the benzoic acid core dictates the physicochemical and biological properties of dihydroxybenzoic acid isomers. Even minor structural variations among positional isomers (e.g., 2,3-DHB, 2,4-DHB, 2,6-DHB) lead to significant differences in antioxidant capacity, enzyme inhibition profiles, and matrix performance in mass spectrometry. [1] For instance, the para-substitution of hydroxy groups is critical for specific pharmacological activities like COX-2 inhibition, which is not observed in other isomers. [2] Therefore, substituting 2,5-Dihydroxybenzoate with a less expensive or more readily available isomer without rigorous validation introduces substantial experimental risk, potentially leading to inaccurate data, failed experiments, or the loss of the desired biological or analytical outcome.

Quantitative Evidence for 2,5-Dihydroxybenzoate: Verifiable Differentiation from Isomers and Analogs


Superior Ferric Reducing Antioxidant Power (FRAP) Compared to the 2,4-Dihydroxy Isomer

In a comparative study of hydroxybenzoic acids, 2,5-Dihydroxybenzoic acid (2,5-DHB) demonstrated a significantly higher Ferric Reducing Antioxidant Power (FRAP) than its positional isomer, 2,4-dihydroxybenzoic acid (2,4-DHB). The FRAP value for 2,5-DHB was measured at 106 AU L mol−1, which is approximately 12.8 times higher than the 8.3 AU L mol−1 recorded for 2,4-DHB. [1]

Antioxidant Activity Oxidative Stress FRAP Assay

Quantified DPPH Radical Scavenging Efficiency for 2,5-Dihydroxybenzoate

A kinetic study using the DPPH method reported a specific Efficiency Concentration (EC50) of 0.09 and an Antioxidant Reducing Power (ARP) of 11.1 for 2,5-Dihydroxybenzoic acid. [1] While this study does not provide a direct comparator, the quantified EC50 value establishes a benchmark for evaluating the potency of this compound against potential alternatives in radical scavenging assays.

Radical Scavenging DPPH Assay EC50

Distinct COX-2-Dependent Anti-inflammatory Activity Compared to the 2,6-Dihydroxy Isomer

In a study using RAW 264.7 murine macrophages, 2,5-Dihydroxybenzoic acid (gentisic acid) at concentrations of 10-100 µM significantly suppressed lipopolysaccharide (LPS)-induced, COX-2-dependent synthesis of prostaglandin E2 (PGE2). In stark contrast, its positional isomer, 2,6-dihydroxybenzoic acid (gamma-resorcylic acid), failed to affect prostanoid synthesis at the same concentrations. [1]

Anti-inflammatory COX-2 Inhibition Prostaglandin E2

MALDI Matrix Performance: Lower Ion-to-Neutral Ratio than CHCA and Distinct Ionization Kinetics

As a matrix for MALDI mass spectrometry, 2,5-Dihydroxybenzoic acid (2,5-DHB) exhibits a distinct ionization profile. Quantitative analysis shows that the ion-to-neutral ratio of 2,5-DHB is three orders of magnitude lower than that of α-cyano-4-hydroxycinnamic acid (CHCA) at the same laser fluence of 355 nm. [1] Furthermore, a separate study on ionization kinetics found that guest ion yields from 2,5-DHB follow a fast exponential decay with a decay time of 4.3 ± 0.7 ns, unlike matrices like CHCA which show extended signal maxima. [2]

MALDI-TOF Mass Spectrometry Matrix Chemistry

Validated Application Scenarios for 2,5-Dihydroxybenzoate in Research and Industrial Settings


MALDI-TOF Mass Spectrometry for Proteomics and Glycomics

2,5-Dihydroxybenzoic acid (DHB) is a staple MALDI matrix, particularly valued for analyzing labile biomolecules such as glycoconjugates [1] and for top-down proteomics applications utilizing In-Source Decay (ISD) [2]. Its unique ionization kinetics and 'cool' energy transfer properties make it suitable when other matrices like α-cyano-4-hydroxycinnamic acid (CHCA) may cause excessive analyte fragmentation. Researchers should select DHB over CHCA when preservation of intact molecular ions or generation of ISD fragments is a primary analytical goal.

Biochemical Research on COX-2 Mediated Inflammation Pathways

In cellular models of inflammation, 2,5-Dihydroxybenzoic acid (gentisic acid) is a validated research tool for studying COX-2-dependent prostaglandin E2 (PGE2) synthesis. Studies in RAW 264.7 macrophages have demonstrated that 2,5-DHB (10-100 µM) can significantly suppress LPS-induced PGE2 production, whereas the 2,6-dihydroxy isomer shows no effect. [3] This makes 2,5-DHB the appropriate compound for dissecting structure-activity relationships (SAR) among salicylate metabolites or for use as a control to confirm the specificity of COX-2 inhibition pathways.

In Vitro Antioxidant Studies for Natural Product and Food Science

For comparative studies evaluating the antioxidant capacity of phenolic compounds, 2,5-Dihydroxybenzoic acid serves as a well-characterized benchmark with known quantitative activity in FRAP (106 AU L mol−1) [4] and DPPH (EC50 = 0.09) [5] assays. Its activity is significantly higher than that of the 2,4-dihydroxy isomer in the FRAP assay, establishing it as a distinct compound class. Procurement of 2,5-DHB is essential for studies requiring a reference standard with established and documented ferric reducing and radical scavenging properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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